Dyglycine

Catalog No.
S702341
CAS No.
556-50-3
M.F
C₄H₈N₂O₃
M. Wt
132.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dyglycine

CAS Number

556-50-3

Product Name

Dyglycine

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid

Molecular Formula

C₄H₈N₂O₃

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)

InChI Key

YMAWOPBAYDPSLA-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)O)N

Solubility

166 mg/mL at 21 °C

Synonyms

Diglycine, Glycyl Glycine, Glycyl-Glycine, Glycylglycine, Glycylglycine Hydrochloride, Glycylglycine Monohydrochloride, Hydrochloride, Glycylglycine, Monohydrochloride, Glycylglycine, N Glycylglycine, N-Glycylglycine

Canonical SMILES

C(C(=O)NCC(=O)[O-])[NH3+]

Material Science

  • Crystal engineering: Dyglycine can form crystals with specific properties, making it a valuable tool for studying crystal formation and engineering materials with desired characteristics. Research suggests its ability to form different crystal structures based on environmental conditions [].
  • Organic electronics: Dyglycine has been explored as a potential component in organic electronics due to its ability to form self-assembled structures and conduct electricity to a certain extent.

Biophysical Chemistry

  • Protein folding studies: Dyglycine serves as a simple model system for studying protein folding, a crucial process in the life sciences. Researchers use it to understand the fundamental principles governing protein folding dynamics and interactions.
  • Peptide-metal interactions: Dyglycine can interact with metal ions, which helps researchers understand how peptides bind to metals in biological systems. This knowledge can be valuable in various fields, including drug discovery and biocatalysis.

Biomedical Research

  • Drug delivery systems: Dyglycine is being investigated for its potential use in developing drug delivery systems. Its ability to form self-assembling structures and interact with other molecules makes it a promising candidate for targeted drug delivery.
  • Biocompatible materials: Dyglycine's biocompatible nature makes it a potential material for developing biocompatible implants and scaffolds for tissue engineering.

Origin

Dyglycine can be synthesized in a laboratory setting or obtained from the hydrolysis of larger proteins containing glycine [].

Significance

Dyglycine serves as a model compound for studying peptide bond formation and cleavage reactions. It also plays a role in various biological processes, though its specific functions are still being investigated [].


Molecular Structure Analysis

Dyglycine has a simple yet important structure. It consists of two glycine units linked by a peptide bond. The peptide bond is formed between the amine group (NH2) of one glycine and the carboxyl group (COOH) of the other. This linkage creates a central amide group (C=O-NH) with key features:

  • Partial double bond character: The C=O bond exhibits partial double bond character due to resonance, making it less reactive than a typical carbonyl group.
  • Planarity: The amide group is planar, restricting rotation around the C-N bond and influencing the overall peptide conformation.

Chemical Reactions Analysis

Synthesis

Dyglycine can be synthesized by various methods, including the condensation of glycine with glycine ester followed by hydrolysis of the ester bond [].

H2N-CH2-COOH (Glycine) + CH2(OEt)-COOH (Glycine Ethyl Ester) -> H2N-CH2-C(O)-NH-CH2-COOH (Dyglycine) + EtOH (Ethanol)

Decomposition

Dyglycine can be hydrolyzed under acidic or basic conditions to break the peptide bond and regenerate the two glycine molecules [].

H2N-CH2-C(O)-NH-CH2-COOH (Dyglycine) + H2O -> H2N-CH2-COOH (Glycine) + H2N- CH2-COOH (Glycine)

Other Reactions

Dyglycine can participate in various reactions typical of peptides, such as acylation and methylation, depending on the research context.


Physical And Chemical Properties Analysis

  • Molecular Formula: C4H8N2O3
  • Molecular Weight: 132.12 g/mol []
  • Melting Point: 232-236 °C (decomposition) []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • pKa: The pKa values of the amine and carboxylic acid groups are relevant for understanding the molecule's behavior in different pH environments, but specific data for dyglycine's pKa is not readily available.
  • Neuromodulation: Studies suggest dyglycine may act as a neuromodulator in the nervous system, influencing neuronal activity [].
  • Glycine transport: Dyglycine may interact with glycine transporters, potentially affecting glycine uptake into cells [].

Physical Description

Solid

XLogP3

-2.9

LogP

-2.92

Melting Point

215°C

Storage

Common storage 2-8℃, long time storage -20℃.

UNII

10525P22U0

Related CAS

13059-60-4 (mono-hydrochloride)
23851-28-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 20 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 64 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

556-50-3

Wikipedia

Diglycine

Use Classification

Cosmetics -> Hair conditioning; Skin conditioning

General Manufacturing Information

Glycine, glycyl-: ACTIVE

Dates

Modify: 2023-08-15

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